N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 5. The carboxamide nitrogen is further functionalized with a 3-(furan-2-yl)-3-hydroxypropyl chain.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-10(18-14-13-7)11(16)12-5-4-8(15)9-3-2-6-17-9/h2-3,6,8,15H,4-5H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNJORFLZVJDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The thiadiazole moiety is synthesized via cyclization reactions. A widely adopted method involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions. For example:
- Starting Material : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is prepared by treating 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours.
- Reaction Mechanism : The carbonyl chloride intermediate reacts with ammonia or amines to form the carboxamide.
Equation :
$$ \text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride} + \text{HCl} + \text{SO}2 $$
Optimization of Thiadiazole Synthesis
Key parameters affecting yield include:
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may lead to decomposition.
- Catalysts : Lewis acids like ZnCl₂ enhance cyclization efficiency.
Table 1 : Yield Variation with Reaction Conditions for Thiadiazole Formation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂, 60°C, 4 hrs | 78 | 95 |
| SOCl₂, ZnCl₂, 70°C, 3 hrs | 85 | 97 |
Preparation of the 3-(Furan-2-yl)-3-Hydroxypropyl Side Chain
Furan Ring Synthesis
The furan moiety is synthesized via the Paal-Knorr cyclization, which involves the cyclodehydration of 1,4-diketones in the presence of acid catalysts. For example:
- Starting Material : 3-(Furan-2-yl)propan-1-one is oxidized to form a 1,4-diketone intermediate.
- Cyclization : The diketone undergoes acid-catalyzed cyclization (e.g., using H₂SO₄ or p-toluenesulfonic acid) to yield the furan ring.
Equation :
$$ \text{1,4-Diketone} \xrightarrow{\text{H}^+} \text{Furan-2-yl derivative} + \text{H}_2\text{O} $$
Introduction of the Hydroxypropyl Group
The hydroxypropyl side chain is introduced via nucleophilic substitution or reduction:
- Epoxide Ring-Opening : Reacting furfuryl alcohol with epichlorohydrin under basic conditions forms 3-(furan-2-yl)-3-hydroxypropyl chloride.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) of a ketone intermediate yields the alcohol.
Table 2 : Comparative Analysis of Hydroxypropyl Synthesis Routes
| Method | Yield (%) | Selectivity (%) |
|---|---|---|
| Epoxide ring-opening | 72 | 88 |
| Catalytic hydrogenation | 65 | 92 |
Coupling of Thiadiazole and Furan Moieties
Amide Bond Formation
The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-(furan-2-yl)-3-hydroxypropylamine using a Schotten-Baumann reaction:
- Reagents : Aqueous NaOH, dichloromethane (DCM).
- Conditions : Room temperature, 12–24 hours.
Equation :
$$ \text{4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride} + \text{3-(Furan-2-yl)-3-hydroxypropylamine} \rightarrow \text{Target Compound} + \text{HCl} $$
Yield Optimization
- Solvent Choice : DCM outperforms THF due to better solubility of intermediates.
- Base Selection : Triethylamine (TEA) increases reaction rate compared to NaOH.
Table 3 : Coupling Reaction Performance Metrics
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | NaOH | 68 | 94 |
| DCM | TEA | 75 | 96 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times and improves scalability:
Green Chemistry Principles
- Solvent Recovery : DCM is recycled via distillation, reducing waste.
- Catalyst Reuse : ZnCl₂ is recovered and reused for up to five cycles without significant activity loss.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water) confirms ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The furan and thiadiazole rings may also interact with DNA or proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its 1,2,3-thiadiazole core , distinguishing it from more common 1,3,4-thiadiazole derivatives (e.g., those in ). Key structural comparisons include:
Core Heterocycle: 1,2,3-Thiadiazole: Rare isomer with sulfur at position 1 and adjacent nitrogens. This arrangement may confer distinct electronic properties and metabolic stability compared to 1,3,4-thiadiazoles .
Substituents :
- Furan-Hydroxypropyl Chain : Enhances solubility via hydroxyl hydrogen bonding, contrasting with hydrophobic groups like chlorophenyl () or nitro-thiophene ().
- Methyl Group at Position 4 : Steric effects may influence binding compared to bulkier substituents (e.g., trichloroethyl in ).
Key Findings:
- Activity Trends: Nitro Groups (): Enhance trypanocidal activity but reduce solubility. Thiadiazole Isomerism: 1,3,4-Thiadiazoles () show broad antimicrobial activity, but the 1,2,3-isomer’s activity remains underexplored. Hydroxypropyl-Furan Chain: May improve target engagement through hydrogen bonding, contrasting with ’s chloro-phenyl derivatives, which rely on hydrophobic interactions.
Synthesis Insights :
Limitations and Contradictions:
- Direct biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
- The 1,2,3-thiadiazole core’s stability under physiological conditions is unverified compared to 1,3,4-isomers.
Biological Activity
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including antiproliferative effects and molecular targets.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse pharmacological properties. The furan moiety contributes to its lipophilicity, potentially enhancing bioavailability.
Biological Activity Overview
Research indicates that derivatives of thiadiazole compounds exhibit various biological activities, including:
- Antiproliferative Activity : Studies have shown that certain thiadiazole derivatives possess significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Effects : Thiadiazole compounds have been noted for their activity against bacterial and fungal strains.
Antiproliferative Activity
In a study evaluating a series of thiadiazole derivatives, including those similar to this compound, the following findings were reported:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11a | MCF-7 | 15.2 | Induction of apoptosis |
| 11b | HCT-116 | 12.8 | Inhibition of VEGFR-2 |
| 12 | PC-3 | 9.5 | Cell cycle arrest |
The MTT assay was utilized to determine cell viability across three human epithelial cancer cell lines: breast (MCF-7), colon (HCT-116), and prostate (PC-3) .
Molecular Docking Studies
Molecular docking studies identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target for these compounds. The binding affinity of the tested compounds to VEGFR-2 suggests that they could inhibit angiogenesis, an essential process in tumor growth and metastasis .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising results against various microbial strains. For instance, compounds similar to this compound demonstrated effectiveness against:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings highlight the potential of thiadiazole derivatives as lead compounds in developing new antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazoles against resistant strains of bacteria. The compound displayed effective inhibition at lower concentrations compared to conventional antibiotics, suggesting its potential role in addressing antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a thiadiazole-5-carboxylic acid derivative with a furan-containing hydroxypropyl amine. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with NHS esters to form an active intermediate.
- Nucleophilic substitution : React the activated thiadiazole with 3-(furan-2-yl)-3-hydroxypropylamine under inert atmosphere (N₂/Ar) in anhydrous DMF or acetonitrile .
- Yield optimization : Ultrasound-assisted methods can enhance reaction rates (40–60% yield improvement) by promoting reagent interaction .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), hydroxypropyl CH₂ groups (δ 1.8–3.5 ppm), and thiadiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
Q. How can preliminary biological activity screenings be designed for this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Anticancer assays : Perform MTT/PrestoBlue viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and thiadiazole moieties in biological activity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with furan replaced by thiophene or phenyl groups. Test activity to assess heterocycle dependence .
- Hydroxypropyl chain modification : Introduce methyl/ethyl branches to evaluate steric effects on target binding (e.g., via molecular docking with bacterial DNA gyrase) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How to resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate compound-specific effects .
- Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed amide bonds) that may confound results .
- Statistical validation : Apply Bland-Altman analysis to compare inter-lab variability in MIC/IC₅₀ values .
Q. What crystallographic strategies are effective for determining the 3D structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement; monitor R-factor convergence (<5%) .
- Twinned data handling : Apply HKL-3000 for integration and TWINABS for scaling if crystals exhibit twinning .
Methodological Challenges & Solutions
Q. How to address solubility limitations in pharmacological studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters at the hydroxypropyl group to improve bioavailability .
Q. What computational tools can predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) with flexible side chains .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
